molecular formula C26H25N3O7 B11507028 5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate

5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B11507028
M. Wt: 491.5 g/mol
InChI Key: RIOQOZJDLKYMQC-UHFFFAOYSA-N
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Description

5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, a furan ring, and a morpholine carboxylate group. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate typically involves multicomponent reactions. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chromene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include furanones, primary amines, and various substituted derivatives of the original compound. These products can have different pharmacological or chemical properties, making them useful in various applications.

Scientific Research Applications

5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-chromene derivatives
  • Furan-containing compounds
  • Morpholine carboxylate derivatives

Uniqueness

What sets 5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O7

Molecular Weight

491.5 g/mol

IUPAC Name

[5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydrochromen-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C26H25N3O7/c1-32-20-5-4-15(12-21(20)36-26(31)29-6-9-33-10-7-29)23-17(14-27)25(28)35-22-13-16(11-18(30)24(22)23)19-3-2-8-34-19/h2-5,8,12,16,23H,6-7,9-11,13,28H2,1H3

InChI Key

RIOQOZJDLKYMQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CO4)N)C#N)OC(=O)N5CCOCC5

Origin of Product

United States

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